molecular formula C19H28N6O2 B5542228 N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide

N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide

Cat. No.: B5542228
M. Wt: 372.5 g/mol
InChI Key: HPHQDDRDFDPSMN-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide is a useful research compound. Its molecular formula is C19H28N6O2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.22737416 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research on similar heterocyclic derivatives, such as those involving 1,3,4-oxadiazole and pyrazole, has demonstrated significant potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects in various assays, with some displaying good affinity for specific enzymes linked to analgesic and anti-inflammatory effects. The evaluation of these compounds involves docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), demonstrating their broad pharmacological potential (Faheem, 2018).

Insecticidal Activity and Structure–Activity Relationship (SAR)

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and tested for their insecticidal activities. These compounds, especially those with specific structural features, exhibited significant activity against the diamondback moth (Plutella xylostella), highlighting their potential as insecticidal agents. The SAR and density functional theory (DFT) studies of these compounds help understand their insecticidal activities, providing a basis for the development of new pesticides (Qi et al., 2014).

Antimicrobial Applications

Derivatives of pyridazine and related compounds, including 1,3,4-oxadiazole derivatives, have been explored for their antimicrobial activity. The synthesis of these compounds and their subsequent screening against various microbial strains have demonstrated their potential as antimicrobial agents. This research avenue is particularly relevant in the search for new treatments against resistant microbial strains (El-Mariah et al., 2006).

Properties

IUPAC Name

N-cyclopentyl-3-[5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-2-17-21-19(27-23-17)13-24-9-10-25-16(12-24)11-15(22-25)7-8-18(26)20-14-5-3-4-6-14/h11,14H,2-10,12-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHQDDRDFDPSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2CCN3C(=CC(=N3)CCC(=O)NC4CCCC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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